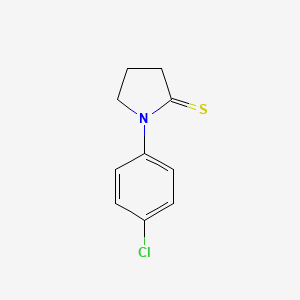

1-(4-Chlorophenyl)pyrrolidine-2-thione

Description

The study of heterocyclic compounds is a cornerstone of modern organic chemistry, providing the foundational structures for a myriad of pharmaceuticals, agrochemicals, and materials. Within this diverse class of molecules, pyrrolidine-2-thiones represent a fascinating intersection of a saturated five-membered nitrogenous ring and a reactive sulfur-containing functional group. This unique combination of structural features imparts a distinct chemical personality to these molecules, making them intriguing targets for synthesis and biological evaluation.

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, has a rich history rooted in the study of natural products. frontiersin.org Its presence in alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acid proline, underscored its biological significance from the early days of organic chemistry. nih.gov The development of synthetic methodologies throughout the 20th century allowed for the systematic exploration of pyrrolidine derivatives, leading to the discovery of numerous compounds with diverse pharmacological activities. nih.gov Many approved drugs, including the nootropic aniracetam (B1664956) and the antihypertensive agent enalapril, feature the pyrrolidine core, highlighting its versatility as a privileged scaffold in drug design. frontiersin.org The evolution of synthetic strategies, from classical cyclization reactions to modern catalytic methods, has enabled chemists to create a vast library of substituted pyrrolidines, each with the potential for unique biological interactions. organic-chemistry.org

The replacement of a carbonyl oxygen with a sulfur atom to form a thiocarbonyl group dramatically alters the electronic and steric properties of a molecule. The C=S double bond is longer and weaker than the C=O bond, and the larger size of the sulfur atom influences the local geometry. researchgate.net These differences in fundamental properties translate to distinct reactivity patterns. Thioamides and thiolactams, for instance, are known to be more nucleophilic at the sulfur atom and more acidic at the adjacent N-H bond compared to their amide and lactam counterparts. In chemical biology, the thiocarbonyl group has been utilized as a spectroscopic probe and as a bioisosteric replacement for the carbonyl group in peptides and other bioactive molecules to modulate their properties. nih.gov The unique reactivity of thiocarbonyl compounds also makes them valuable intermediates in the synthesis of other sulfur-containing heterocycles. researchgate.net

The decision to investigate a specific molecule like 1-(4-Chlorophenyl)pyrrolidine-2-thione is guided by a strategic rationale that combines established knowledge with the potential for novel discoveries. The pyrrolidine-2-one (a γ-lactam) scaffold is present in a wide array of biologically active compounds. rsc.org The introduction of a sulfur atom to create the corresponding thiolactam, pyrrolidine-2-thione (B1333366), is a logical step to explore new chemical space and potentially different biological activities. Thiolactams have been shown to possess central nervous system activity, which can differ from their lactam analogs. nih.govacs.org

While specific research on this compound is not extensively documented in publicly available literature, the broader field of pyrrolidine-2-thiones and related thiolactams is an active area of investigation. Current research trajectories include:

Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of substituted pyrrolidine-2-thiones is a key focus. This often involves the thionation of the corresponding pyrrolidinones using reagents like Lawesson's reagent. rsc.orgorganic-chemistry.org

Chemical Reactivity: Exploring the unique reactivity of the thiolactam functional group is another area of interest. For instance, N-arylpyrrolidine-2-thiones have been utilized as reactants in Reformatsky reactions to generate more complex heterocyclic systems. researchgate.net

Biological Evaluation: A significant portion of research is dedicated to evaluating the biological activities of novel pyrrolidine-2-thiones and other thiolactams. These studies encompass a wide range of potential applications, including antibacterial, antifungal, and central nervous system effects. mdpi.comresearchgate.net The structural similarity to bioactive lactams provides a strong impetus for such investigations. rdd.edu.iq

The exploration of compounds like this compound fits within these broader research themes, with the potential to contribute to the development of new synthetic methods and the discovery of novel bioactive agents.

Data at a Glance: Physicochemical Properties of a Related Scaffold

To provide context for the potential properties of this compound, the following interactive table outlines key physicochemical parameters of the parent pyrrolidine ring compared to its aromatic counterpart, pyrrole, and the corresponding carbocycle, cyclopentane. These fundamental properties influence a molecule's behavior in biological systems.

| Property | Pyrrolidine | Pyrrole | Cyclopentane |

| Molecular Formula | C₄H₉N | C₄H₅N | C₅H₁₀ |

| Molar Mass ( g/mol ) | 71.12 | 67.09 | 70.13 |

| Boiling Point (°C) | 87 | 129-131 | 49 |

| Acidity (pKa) | ~11.3 (of conjugate acid) | ~17.5 | ~45 |

| Dipole Moment (D) | 1.57 | 1.74 | 0 |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNS |

|---|---|

Molecular Weight |

211.71 g/mol |

IUPAC Name |

1-(4-chlorophenyl)pyrrolidine-2-thione |

InChI |

InChI=1S/C10H10ClNS/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 |

InChI Key |

SAIHZTCJBWOYSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=S)N(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 4 Chlorophenyl Pyrrolidine 2 Thione

Retrosynthetic Analysis and Established Synthetic Routes to the Core Structure

The synthesis of 1-(4-chlorophenyl)pyrrolidine-2-thione can be strategically planned through a retrosynthetic approach, which involves deconstructing the target molecule into simpler, commercially available starting materials. The most logical disconnections point towards a two-stage synthesis: the formation of the N-aryl lactam precursor, followed by a thionation reaction.

A primary retrosynthetic disconnection is the carbon-sulfur double bond of the thiolactam, leading back to the corresponding lactam, 1-(4-chlorophenyl)pyrrolidin-2-one. This lactam is a crucial intermediate. Further disconnection of the lactam at the amide bond (C-N bond) reveals two potential synthetic pathways originating from either linear or cyclic precursors. This analysis identifies key starting materials such as 4-chloroaniline (B138754) and a C4 synthon like γ-butyrolactone or a derivative of succinic or glutaric acid.

Condensation Reactions and Cyclization Approaches

The construction of the core 1-(4-chlorophenyl)pyrrolidin-2-one structure is most commonly achieved through condensation and cyclization reactions. A prevalent and straightforward method involves the direct condensation of a primary arylamine with a suitable lactone.

Condensation of 4-Chloroaniline with γ-Butyrolactone: This method involves heating 4-chloroaniline with γ-butyrolactone. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to the opening of the lactone ring to form a γ-hydroxyamide intermediate. Subsequent intramolecular cyclization through dehydration at elevated temperatures yields the desired N-aryl pyrrolidinone. While effective, this method often requires high temperatures (200-300°C) and can be facilitated by acid catalysts.

Cyclization of Amino Acid Precursors: An alternative route involves the intramolecular cyclization of a pre-synthesized linear precursor. For instance, the cyclization of 4-amino-N-(4-chlorophenyl)butanamide can be induced to form the pyrrolidinone ring. Another example involves the cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid, where heating in the presence of a dehydrating agent like alumina (B75360) can yield the corresponding lactam.

Once the lactam precursor, 1-(4-chlorophenyl)pyrrolidin-2-one, is synthesized, the final step is the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). This thionation is typically accomplished using specific sulfur-transfer reagents.

Thionation with Lawesson's Reagent: The most widely used method for this transformation is the reaction of the lactam with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's reagent. The reaction is typically carried out by heating the lactam with Lawesson's reagent in an anhydrous, inert solvent such as toluene (B28343) or xylene. This reagent is highly effective for the thionation of amides and lactams, providing the desired thiolactam in good yields.

Table 1: Established Synthetic Reactions for this compound

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Condensation/Cyclization | 4-Chloroaniline, γ-Butyrolactone | High Temperature (200-300°C) | 1-(4-Chlorophenyl)pyrrolidin-2-one |

| 2 | Thionation | 1-(4-Chlorophenyl)pyrrolidin-2-one | Lawesson's Reagent, Toluene, Reflux | This compound |

Precursor Design and Stereochemical Control during Synthesis

The design of precursors is fundamental to achieving the desired molecular architecture. For the synthesis of the unsubstituted this compound, achiral precursors like γ-butyrolactone and 4-chloroaniline are sufficient.

However, the pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry partly due to the potential for stereochemical complexity. While the parent compound discussed here is achiral, the synthetic routes can be adapted to produce chiral derivatives, which is a critical aspect of modern drug design. Stereochemical control can be exerted through several strategies:

Use of Chiral Precursors: Starting from enantiomerically pure precursors derived from the chiral pool, such as L-glutamic acid or L-proline, allows for the synthesis of pyrrolidine-2-thione (B1333366) derivatives with defined stereochemistry at one or more positions on the ring.

Asymmetric Synthesis: The development of asymmetric catalytic methods for the synthesis of the pyrrolidine ring allows for the creation of specific stereoisomers from achiral starting materials. For instance, asymmetric hydrogenation or cycloaddition reactions can establish chiral centers with high enantioselectivity.

For the synthesis of substituted chiral analogs of this compound, a retrosynthetic analysis would lead to chiral building blocks. For example, a chiral center at the C4 position would necessitate starting from a stereodefined 3-substituted γ-butyrolactone or a chiral 4-amino-3-substituted butanoic acid derivative.

Exploration of Novel and Sustainable Synthetic Protocols

While traditional methods are effective, contemporary research focuses on developing more efficient, sustainable, and versatile synthetic protocols. This includes the use of catalytic systems and adherence to the principles of green chemistry.

Catalytic Methods in Pyrrolidine-2-thione Synthesis

Catalysis offers significant advantages in terms of reaction efficiency, selectivity, and milder reaction conditions. For the synthesis of the 1-(4-chlorophenyl)pyrrolidin-2-one precursor, several catalytic methods have been explored.

Transition-Metal Catalyzed N-Arylation: Instead of high-temperature condensation, the N-aryl bond can be formed via transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed N-arylation of primary lactams, such as pyrrolidin-2-one, with aryl halides (e.g., 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene) provides a powerful and modular approach. nih.gov These reactions often employ specific phosphine (B1218219) ligands and can proceed under milder conditions than traditional methods. nih.gov

Iridium-Catalyzed Transfer Hydrogenation: For building the N-aryl pyrrolidine core from different precursors, iridium-catalyzed reductive amination of diketones (like 1,4-dicarbonyl compounds) with anilines via transfer hydrogenation represents an efficient catalytic route. This approach can be adapted to synthesize the pyrrolidine ring system before subsequent oxidation and thionation.

While catalytic methods for the direct thionation of lactams are less common, research into new sulfur-transfer reagents and catalytic activation of existing ones is an active area.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles can be applied to the synthesis of this compound.

Mechanochemical Synthesis: A significant advancement in green chemistry is the use of mechanochemistry, often employing a ball mill. The thionation of lactams using Lawesson's reagent can be performed efficiently under solvent-free or liquid-assisted grinding conditions. nih.govnih.gov This method drastically reduces or eliminates the need for volatile organic solvents like toluene, minimizes energy consumption associated with heating to reflux, and can lead to shorter reaction times and easier product isolation. nih.govnih.gov

Metal-Free Oxidation: For synthetic routes that involve the oxidation of an N-aryl pyrrolidine to the corresponding lactam, using "metal-free" oxidants like ozone can be a greener alternative to heavy-metal-based oxidizing agents. nih.govresearchgate.netsemanticscholar.org Ozonation of N-aryl cyclic amines in organic solvents can regioselectively introduce the carbonyl group, avoiding toxic metal waste. nih.govresearchgate.netsemanticscholar.org

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents like toluene with more environmentally benign alternatives is a key green chemistry principle. Research into the use of greener solvents for both the lactam formation and thionation steps is ongoing.

Table 2: Comparison of Synthetic Protocols

| Protocol | Method | Key Features | Advantages |

| Established | High-Temperature Condensation & Lawesson's Reagent | Requires high heat, use of toluene/xylene | Well-established, reliable for lab scale |

| Novel/Catalytic | Ni-Catalyzed N-Arylation | Uses a catalyst, milder conditions for C-N bond formation | Broader substrate scope, modular |

| Sustainable | Mechanochemical Thionation | Solvent-free or reduced solvent, ball milling | Reduced waste, lower energy, faster |

Post-Synthetic Functionalization and Analog Generation Strategies

Once this compound is synthesized, it serves as a versatile scaffold for generating a library of analogs through post-synthetic functionalization. The reactivity of the thiolactam moiety, the aromatic ring, and the pyrrolidine backbone can all be exploited.

The thiolactam functional group is the most reactive site for initial derivatization.

S-Alkylation and S-Acylation: The sulfur atom is nucleophilic and can be readily alkylated or acylated to form thioimidate esters. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base yields S-alkylated products. These intermediates are valuable for further transformations, as the S-alkyl group can act as a leaving group in nucleophilic substitution reactions.

Eschenmoser Sulfide Contraction: This reaction allows for the extrusion of sulfur from a thiolactam to form an enamine, which can be a key step in the synthesis of more complex heterocyclic systems.

The aromatic ring also provides a handle for functionalization.

Electrophilic Aromatic Substitution: The 4-chlorophenyl group can undergo further electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional substituents on the aromatic ring. The directing effects of the chloro and pyrrolidine-2-thione groups will influence the position of the new substituent.

Functionalization of the pyrrolidine ring itself offers another avenue for creating diversity.

α-Functionalization: The α-carbon to the nitrogen (C5 position) can be functionalized. Methods involving the formation of an iminium ion intermediate can allow for the introduction of aryl or other nucleophiles at this position. nih.gov

By combining these strategies, a wide array of analogs can be generated from the parent this compound, enabling the exploration of structure-activity relationships for various biological targets.

Modification of the Thione Group

The thione group in this compound is a key site for chemical manipulation, allowing for a variety of transformations to introduce new functionalities.

One of the most common modifications of the thione group is S-alkylation . This reaction typically involves the treatment of the pyrrolidine-2-thione with an alkyl halide in the presence of a base. The sulfur atom, being a soft nucleophile, readily attacks the electrophilic carbon of the alkyl halide, leading to the formation of a thioether linkage. For instance, reaction with methyl iodide would yield the S-methylated product. While specific examples for this compound are not extensively documented in publicly available literature, analogous reactions with other thione-containing heterocycles are well-established.

Another important transformation is the oxidation of the thione group. Oxidation can lead to the corresponding oxo-derivative, 1-(4-chlorophenyl)pyrrolidin-2-one, or to other sulfur-containing functionalities depending on the oxidant and reaction conditions. Mild oxidizing agents are typically employed for the conversion of a thione to a ketone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are known to effect such transformations. organic-chemistry.orgrsc.orgmasterorganicchemistry.com The conversion of the thione to the corresponding lactam can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and chemical reactivity.

Chemical Transformations at the Pyrrolidine Ring

The pyrrolidine ring itself offers opportunities for structural diversification, although transformations at the saturated carbon framework can be more challenging than modifications at the thione or phenyl groups.

α-Alkylation of the pyrrolidine ring, adjacent to the thiocarbonyl group, can be achieved by forming an enolate or a related nucleophilic species. This typically requires a strong base to deprotonate the α-carbon, followed by quenching with an electrophile, such as an alkyl halide. nih.govresearchgate.net This methodology allows for the introduction of various substituents at the C3 position of the pyrrolidine ring, further expanding the chemical space of accessible derivatives.

Derivatization of the Phenyl Substituent

The 4-chlorophenyl group provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or other organic moieties.

Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. mdpi.comnih.govresearchgate.netbeilstein-journals.orgmdpi.com In this reaction, the chloro-substituent on the phenyl ring of this compound can be coupled with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a vast library of biaryl derivatives. For example, coupling with phenylboronic acid would yield 1-([1,1'-biphenyl]-4-yl)pyrrolidine-2-thione.

Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. rsc.org This methodology can be employed to replace the chlorine atom with various primary or secondary amines, leading to the synthesis of N-aryl derivatives. For instance, reacting this compound with morpholine (B109124) under Buchwald-Hartwig conditions would result in the formation of 1-(4-morpholinophenyl)pyrrolidine-2-thione.

These cross-coupling reactions significantly enhance the structural diversity of derivatives that can be accessed from the parent compound, providing a valuable tool for structure-activity relationship studies.

Introduction of Chiral Centers and Enantioselective Synthesis

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules.

Asymmetric synthesis methodologies can be employed to introduce chiral centers into the pyrrolidine ring. mdpi.comnih.govresearchgate.netnih.govrsc.org One approach involves the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed. For example, an asymmetric alkylation at the C3 position could be achieved using a chiral base or a chiral phase-transfer catalyst.

Another strategy is to start from a chiral pool , utilizing enantiomerically pure starting materials to construct the desired chiral pyrrolidine-2-thione scaffold. For instance, the synthesis could commence from a chiral amino acid, such as glutamic acid, which already possesses the desired stereochemistry.

Furthermore, enantioselective catalysis can be employed to create stereocenters with high enantiomeric excess. This could involve, for example, an asymmetric hydrogenation of a suitable prochiral precursor or an enantioselective Michael addition to an α,β-unsaturated thiocarbonyl compound.

The development of efficient and stereoselective synthetic routes to chiral derivatives of this compound is a key area of research for the exploration of their potential applications in various fields.

Advanced Spectroscopic and Structural Characterization Methodologies

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For 1-(4-Chlorophenyl)pyrrolidine-2-thione, these experiments would allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Through-bond and through-space correlations would reveal the connectivity of atoms and the spatial proximity of different parts of the molecule. This information is crucial for determining the preferred conformation of the pyrrolidine-2-thione (B1333366) ring and the rotational orientation of the 4-chlorophenyl group relative to the heterocyclic ring. Nuclear Overhauser Effect (NOE) experiments would provide key distance constraints between protons, which are essential for building a detailed 3D model of the molecule's solution-state conformation.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound were grown, this technique would provide accurate bond lengths, bond angles, and torsion angles.

This data would offer an unambiguous depiction of the molecule's solid-state conformation, including the planarity of the pyrrolidine-2-thione ring and the orientation of the 4-chlorophenyl substituent. Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and any potential weak hydrogen bonds, which govern the supramolecular architecture of the compound in its crystalline form.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the C=S (thione) group, C-N stretching of the pyrrolidine (B122466) ring, and vibrations associated with the 4-chlorophenyl ring, including C-Cl, C=C, and C-H stretching and bending modes.

The precise frequencies of these vibrational modes can be sensitive to the molecule's local environment. Therefore, shifts in these frequencies could provide insights into intermolecular interactions, such as hydrogen bonding, if present in the solid state or in concentrated solutions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to confirm its elemental composition. For this compound, HRMS would verify the molecular formula of C₁₀H₁₀ClNS.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information about its structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the molecule and identify stable substructures.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom where the 4-chlorophenyl group is attached to the pyrrolidine ring. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration (R or S) of the stereocenter. By comparing the experimentally measured CD or ORD spectra with those predicted from quantum chemical calculations, it is possible to make a definitive stereochemical assignment.

Computational and Molecular Modeling Studies on this compound Remain Largely Unexplored

The pyrrolidine ring is a valued scaffold in drug discovery due to its three-dimensional structure, which allows for thorough exploration of pharmacophore space. researchgate.netnih.gov Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are commonly employed to investigate pyrrolidine derivatives, aiming to understand and predict their biological activities. nih.govfrontiersin.org However, the specific application of these advanced computational techniques to this compound has not been detailed in existing research.

For related but structurally distinct compounds, such as derivatives of pyrrolidin-2-one (the oxygen analogue of the subject compound), extensive computational work has been conducted. These studies include QSAR analyses to correlate molecular descriptors with antiarrhythmic activity and molecular docking to predict binding interactions with biological targets. nih.gov Similarly, quantum chemical calculations using methods like Density Functional Theory (DFT) have been performed on other molecules containing the 4-chlorophenyl or pyrrolidine moieties to understand their electronic structure and reactivity. bohrium.comnih.gov

The lack of specific published data for this compound across the requested areas of computational chemistry means that detailed discussions for the following topics, as they pertain directly to this compound, cannot be provided at this time:

Computational Chemistry and Molecular Modeling Investigations

Virtual Screening and Ligand-Based Design:There are no reports of virtual screening campaigns that have identified or utilized 1-(4-Chlorophenyl)pyrrolidine-2-thione as a lead compound, nor are there specific ligand-based design principles derived from it.

Future computational research is required to elucidate the specific molecular properties and potential biological interactions of this compound, which would enable a detailed analysis as outlined.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Group

The thioamide group, C(S)N, is the central hub of reactivity in 1-(4-Chlorophenyl)pyrrolidine-2-thione. Its electronic character is best described by a resonance hybrid of a neutral thione form and a zwitterionic thiol-imonium form. This resonance imparts significant double-bond character to the C-N bond and polarizes the C=S bond, making the sulfur atom electron-rich and the carbon atom electron-deficient. nih.gov

Nucleophilic Character of Sulfur: The sulfur atom of the thiocarbonyl group is a soft nucleophile and the primary site of attack by soft electrophiles. researchgate.net Protonation, for instance, occurs preferentially on the sulfur atom rather than the nitrogen, a stark contrast to the reactivity of amides. wikipedia.org Alkylation with alkyl halides also typically occurs at the sulfur atom to form a thioimidate salt, which can be a key intermediate for further transformations. wikipedia.org

Electrophilic Character of Carbon: The thiocarbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. springerprofessional.de This reactivity is more pronounced than in the corresponding amide due to the weaker C=S π-bond compared to the C=O π-bond. nih.gov Reactions with strong nucleophiles, such as organometallic reagents, can lead to addition at the thiocarbonyl carbon. researchgate.net

The dual reactivity is summarized in the table below.

| Reactive Site | Nature | Typical Reactions |

| Thiocarbonyl Sulfur | Nucleophilic, Soft | Protonation, Alkylation, Oxidation |

| Thiocarbonyl Carbon | Electrophilic | Nucleophilic Addition, Hydrolysis |

This table is based on established principles of thioamide reactivity. researchgate.netwikipedia.orgspringerprofessional.de

Cycloaddition and Rearrangement Reactions Involving the Pyrrolidine-2-thione (B1333366) Scaffold

The unsaturated C=S bond and the pyrrolidine (B122466) ring itself can participate in various cycloaddition reactions, providing pathways to more complex heterocyclic systems.

[3+2] Cycloadditions: The pyrrolidine ring can serve as a precursor to azomethine ylides, which are potent 1,3-dipoles. nih.gov In the case of this compound, thermal or photochemical activation could potentially generate an azomethine ylide that subsequently undergoes a [3+2] cycloaddition with various dipolarophiles (e.g., alkenes, alkynes) to yield spiro-pyrrolidine or fused polycyclic structures. nih.govmdpi.comrsc.org Furthermore, the thiocarbonyl group itself can act as a dipolarophile, reacting with 1,3-dipoles like nitrones or thiocarbonyl ylides to form five-membered heterocyclic rings. researchgate.netresearchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): The thiocarbonyl group can function as a dienophile in hetero-Diels-Alder reactions. researchgate.net Reaction with a 1,3-diene would lead to the formation of a six-membered sulfur-containing heterocycle. The reactivity in these reactions is often enhanced by the electron-deficient nature of the C=S double bond.

[2+2] Cycloadditions: Thiocarbonyl compounds are known to undergo [2+2] cycloaddition reactions with electron-rich or strained alkynes, leading to the formation of four-membered thietes. nih.gov This pathway could be accessible for this compound under specific photochemical or thermal conditions.

Rearrangements are often observed following cycloaddition reactions or during transformations of the thioamide group. For example, cycloadducts can undergo unexpected rearrangements to form more stable heterocyclic systems. researchgate.net

Oxidative and Reductive Transformations of the Compound

Oxidative Pathways: The sulfur atom and the pyrrolidine ring are both susceptible to oxidation.

S-Oxidation: The thioamide group can be selectively oxidized to a thioamide S-oxide (a sulfine) using controlled amounts of oxidants like peroxy acids or N-sulfonyloxaziridines. rsc.org Further oxidation yields a highly reactive thioamide S,S-dioxide. tandfonline.comethz.ch These intermediates are generally unstable and often undergo subsequent reactions, such as oxidative desulfurization, to yield the corresponding oxygen analogue, 1-(4-chlorophenyl)pyrrolidin-2-one. tandfonline.com This transformation is a key metabolic pathway for many thioamide-containing drugs. ethz.ch

Ring Oxidation: The α-carbon of the N-aryl pyrrolidine ring is a site for oxidative functionalization. rsc.org This process is believed to proceed through the formation of an iminium ion intermediate, which can then be trapped by nucleophiles. nih.gov This pathway allows for the introduction of various substituents at the C5 position of the pyrrolidine ring.

Reductive Pathways: The primary reductive transformation of this compound involves the complete removal of the sulfur atom.

Desulfurization: The thiocarbonyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the pyrrolidine-2-thione into the corresponding 1-(4-chlorophenyl)pyrrolidine. This transformation can be achieved using various reducing agents, with Raney Nickel being a classic choice. wikipedia.org Other methods include catalytic hydrogen transfer and reduction with samarium(II) iodide or aminoboranes. organic-chemistry.orgresearchgate.netjlu.edu.cn Catalytic hydrogenation using specific ruthenium complexes has also been shown to be effective for the reduction of thioamides. nih.gov

Metal-Catalyzed Cross-Coupling Reactions on Substituted Analogues

The 4-chlorophenyl group on the nitrogen atom is an ideal handle for modification via metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of analogues from the parent compound. The chloro-substituent can be replaced with various organic fragments using palladium, nickel, or copper catalysts. mdpi.comnih.gov These reactions are fundamental in modern medicinal chemistry for exploring structure-activity relationships.

The table below summarizes potential cross-coupling reactions that could be performed on the this compound scaffold.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd(0) complexes (e.g., Pd(PPh₃)₄), Base | Biaryl or Alkyl-aryl analogue |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0/II) with phosphine (B1218219) ligands, Base | N-Arylated amine analogue |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Aryl-alkyne analogue |

| Heck | Alkene | Pd(0/II) complex, Base | Aryl-alkene analogue |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd(0) complex | Aryl-nitrile analogue |

This table outlines common cross-coupling reactions applicable to aryl chlorides. mdpi.comorganic-chemistry.orgnih.gov

Mechanistic Studies of Specific Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its characteristic reactions can be inferred from studies on analogous structures.

Mechanism of S-Oxidation: The oxidation of the thiocarbonyl sulfur by a peroxy acid is believed to be a concerted process involving a nucleophilic attack of the sulfur atom on the electrophilic peroxide oxygen. rsc.org The formation of the more stable amide from the thioamide S,S-dioxide intermediate likely involves nucleophilic attack at the thiocarbonyl carbon, followed by elimination of a sulfur-oxygen species. tandfonline.com

Mechanism of Pyrrolidine Ring Oxidation: The oxidation at the α-carbon of the pyrrolidine ring is proposed to proceed via a single-electron transfer (SET) to an oxidant, forming a radical cation. rsc.org Subsequent deprotonation at the α-carbon yields an α-amino radical, which is further oxidized to an iminium ion. This electrophilic intermediate is then readily attacked by nucleophiles. rsc.orgnih.gov

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction on the 4-chlorophenyl group is well-established. researchgate.net It involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aromatic ring to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center from a boronate complex, which is formed by the reaction of the boronic acid with the base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Mechanism of [3+2] Cycloaddition: The 1,3-dipolar cycloaddition of an azomethine ylide derived from the pyrrolidine scaffold with a dipolarophile can proceed through either a concerted or a stepwise mechanism. The stereochemical outcome of the reaction is often used to distinguish between these pathways. mdpi.com Concerted pathways are typically stereospecific, while stepwise pathways involving zwitterionic intermediates may lead to a loss of stereochemical information.

Biological Activity Investigations and Pharmacological Hypothesis Generation Pre Clinical Research

In Vitro Biological Screening Platforms and Methodologies

In vitro screening serves as a foundational step in drug discovery, providing a rapid and high-throughput method to assess the biological activity of a compound. For novel chemical entities like 1-(4-Chlorophenyl)pyrrolidine-2-thione, a tiered approach involving both cell-based and biochemical assays is typically employed to identify potential therapeutic applications.

Cell-based assays are crucial for understanding a compound's effect in a biological context. For compounds structurally related to this compound, such as various pyrrolidine-2-one and pyrrolidine-2,5-dione derivatives, a range of cell-based assays have been utilized to explore their potential as antibacterial and anticancer agents.

One common method for assessing antibacterial activity is the agar (B569324) well diffusion method. In this technique, a standardized inoculum of bacteria is spread over an agar plate, and wells are created in the agar where the test compound is placed. The compound diffuses into the agar, and if it possesses antibacterial properties, a zone of inhibition (an area where bacterial growth is prevented) will form around the well. Studies on pyrrolidine-2-one derivatives have employed this method to screen for activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. rdd.edu.iq.

For anticancer screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. This assay has been used to evaluate the antiproliferative activity of newly synthesized pyridine-2(1H)-thione derivatives against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) nih.gov. Similarly, spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) heterocyclic hybrids have been evaluated for their antifungal activity against clinically isolated fungal strains frontiersin.org.

The following table summarizes representative cell-based assays used for screening pyrrolidine (B122466) derivatives, which could be applicable to the study of this compound.

| Assay Type | Purpose | Example Cell Lines | Example Related Compounds |

| Agar Well Diffusion | Antibacterial activity screening | E. coli, S. aureus | Pyrrolidine-2-one derivatives rdd.edu.iq |

| MTT Assay | Anticancer/antiproliferative activity screening | HCT-116, HepG-2, MCF-7 | Pyridine-2(1H)-thione derivatives nih.gov |

| Antifungal Susceptibility Testing | Antifungal activity screening | Candida albicans | Spirooxindole pyrrolidine hybrids frontiersin.org |

To delineate the specific molecular targets of a compound, enzyme inhibition assays and receptor binding studies are indispensable. For pyrrolidine-based compounds, these assays have revealed interactions with a variety of enzymes and receptors, suggesting potential therapeutic applications.

For instance, a series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle nih.gov. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In the context of anticonvulsant activity, radioligand binding assays have been used to investigate the interaction of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. These ion channels are critical for regulating neuronal excitability, and their modulation can have significant effects on seizure activity nih.gov.

Furthermore, other pyrrolidine derivatives have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression, and dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment frontiersin.org. The affinity of novel piperidine (B6355638) analogues for sigma-1 receptors has also been explored, revealing that binding is influenced by hydrophobic interactions nih.gov.

The table below provides a summary of enzyme and receptor targets that have been investigated for pyrrolidine-containing compounds.

| Target Class | Specific Target | Assay Type | Example Related Compounds |

| Enzyme | InhA (M. tuberculosis) | Enzyme inhibition assay (IC50 determination) | Pyrrolidine carboxamides nih.gov |

| Ion Channel | Voltage-gated sodium and calcium channels | Radioligand binding assay | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides nih.gov |

| Enzyme | Matrix Metalloproteinases (MMPs) | Enzyme inhibition assay | Benzofuroxane pyrrolidine hydroxamates frontiersin.org |

| Enzyme | Dipeptidyl Peptidase-IV (DPP-IV) | Enzyme inhibition assay | Pyrrolidine sulfonamide derivatives frontiersin.org |

| Receptor | Sigma-1 Receptor | Radioligand binding assay | 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrrolidine derivatives, SAR analyses have been crucial in optimizing their potency and selectivity for various biological targets.

In the development of anticonvulsant agents, the substitution pattern on the pyrrolidine-2,5-dione ring has been shown to be a key determinant of activity. For a series of pyrrolidine-2,5-dione-acetamides, it was found that the nature of the substituent at the 3-position of the pyrrolidine ring, as well as the type of phenylpiperazine attached to the acetamide (B32628) fragment, significantly impacts anticonvulsant efficacy. Specifically, a non-aromatic substituent like a sec-butyl group at the 3-position of the pyrrolidine-2,5-dione ring, in combination with a 3-trifluoromethylphenylpiperazine moiety, was found to positively influence the anticonvulsant activity nih.gov.

For inhibitors of the M. tuberculosis enzyme InhA, SAR studies of pyrrolidine carboxamides revealed that electron-withdrawing groups of small to moderate size at the meta-position of a phenyl ring attached to the pyrrolidine core led to the best inhibitory activity. Conversely, potency was generally reduced or lost with ortho- or para-substituents. For disubstituted phenyl rings, a 3,5-disubstitution pattern was generally found to improve inhibitory potency nih.gov.

The following table summarizes key SAR findings for different classes of pyrrolidine derivatives.

| Compound Class | Biological Activity | Key SAR Findings |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | A non-aromatic substituent at the 3-position of the pyrrolidine ring and a substituted phenylpiperazine moiety are important for activity nih.gov. |

| Pyrrolidine carboxamides | InhA Inhibition | Small to medium-sized electron-withdrawing groups at the meta-position of the phenyl ring enhance activity. 3,5-disubstitution on the phenyl ring is also favorable nih.gov. |

| Pyrrolidine sulfonamides | GlyT1 Inhibition | Fluorophenyl substituents at the 3-position of the pyrrolidine ring offered better in vitro potency nih.gov. |

Mechanistic Elucidation of Observed Bioactivities

Understanding the mechanism of action of a biologically active compound is a critical step in its development as a potential therapeutic agent. This involves identifying its molecular targets and the signaling pathways it modulates, as well as understanding its cellular uptake and distribution.

For many pyrrolidine-based compounds, the elucidation of their molecular targets has been a key area of research. For example, the anticonvulsant activity of certain 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives is believed to be mediated through their interaction with neuronal voltage-gated sodium and calcium channels nih.gov. By binding to these channels, these compounds can modulate ion flow and reduce neuronal hyperexcitability, which is a hallmark of seizures.

In the case of antibacterial pyrrolidine derivatives targeting M. tuberculosis, the inhibition of the enzyme InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption leads to a loss of cell wall integrity and ultimately bacterial cell death nih.gov.

For some pyrrolidine-2,5-dione derivatives with anticancer activity, it has been shown that they can induce a reduction in the cell population in the G2/M phase of the cell cycle and an increase in the G0/G1 phase. Furthermore, these compounds have been observed to inhibit the anti-apoptotic protein Bcl-2 in a dose-dependent manner, suggesting that they may induce apoptosis in cancer cells nih.gov.

The ability of a compound to cross cell membranes and reach its intracellular target is crucial for its biological activity. Studies on nanocarriers assembled from amphiphilic oligomers of N-vinyl-2-pyrrolidone have provided insights into the cellular uptake of pyrrolidone-based structures. These studies have shown that the uptake can be mediated by dynamin-dependent endocytosis nih.gov. While not directly studying this compound, these findings suggest that pyrrolidone-containing molecules can be internalized by cells through active transport mechanisms.

The subcellular localization of a compound determines which cellular compartments and molecular targets it can interact with. For example, immunocytochemical and Western blot analyses of acylprotein thioesterase 1, an enzyme with a thioesterase domain, have shown that it is mainly localized in the cytosol, with some presence in the plasma membrane, nuclear membrane, and endoplasmic reticulum nih.gov. While this study is not on a small molecule, it highlights the methodologies that can be used to determine the subcellular distribution of compounds or their protein targets. The lipophilic nature conferred by the chlorophenyl and pyrrolidine groups in this compound suggests it may readily cross cell membranes mdpi.com.

Further research is needed to specifically determine the cellular uptake mechanisms and subcellular localization of this compound to better understand its potential biological effects.

Pre-clinical In Vivo Model Systems for Proof-of-Concept Studies (Animal Models Only)

Assessment of Anti-infective Potential in Microbial Models

No in vivo studies using animal models of infection to assess the anti-infective potential of this compound have been reported in the available scientific literature.

Investigation of Antineoplastic Activities in Cancer Cell Lines and Xenograft Models

There are no published research findings on the use of this compound in animal cancer cell line or xenograft models to investigate its potential antineoplastic activities.

Exploration of Neuropharmacological Effects in Rodent Models

Scientific literature lacks any reports of in vivo studies in rodent models designed to explore the neuropharmacological effects of this compound.

Modulation of Inflammatory Pathways in Animal Models

No data from in vivo animal models of inflammation are available to assess the potential of this compound to modulate inflammatory pathways.

Development of Biological Probes and Chemical Tools for Research

There is no information available in the scientific literature regarding the development or use of this compound as a biological probe or a chemical tool for research purposes.

Advanced Applications and Research Prospects

Application as Ligands in Organometallic Chemistry and Catalysis

The thioamide moiety within 1-(4-Chlorophenyl)pyrrolidine-2-thione presents a key functional group for coordination with transition metals. The sulfur and nitrogen atoms of the thioamide can act as a bidentate ligand, forming stable chelate complexes with a variety of metal centers. This coordination potential is the basis for its application in organometallic chemistry and catalysis.

Coordination Chemistry:

N-aryl pyrrolidine-2-thiones, as a class, are known to form well-defined complexes with transition metals such as palladium, platinum, rhodium, and ruthenium. The electronic properties of the N-aryl substituent, in this case, the 4-chlorophenyl group, can influence the electron density on the sulfur and nitrogen atoms, thereby modulating the stability and reactivity of the resulting metal complexes. The chloro-substituent, being electron-withdrawing, can affect the ligand's donor properties and, consequently, the catalytic activity of the metal center.

Catalytic Applications:

Metal complexes derived from thioamide ligands have shown promise in various catalytic transformations. While specific catalytic applications of this compound are not extensively documented, analogous N-aryl thioamide complexes have been investigated in catalysis. Potential catalytic applications could include:

Cross-coupling reactions: Palladium complexes of similar ligands are known to be effective catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental transformations in organic synthesis.

Asymmetric catalysis: Chiral versions of pyrrolidine-based ligands are widely used in asymmetric catalysis. If a chiral center is introduced into the pyrrolidine (B122466) ring of this compound, its metal complexes could be explored for enantioselective reactions.

Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes are often employed in hydrogenation reactions. The thioamide ligand could provide a unique electronic and steric environment to the metal center, potentially leading to novel catalytic activities.

Table 1: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Metal Center | Role of the Ligand |

| Suzuki Coupling | Palladium (Pd) | Stabilize the active catalytic species and influence selectivity. |

| Heck Reaction | Palladium (Pd) | Control the regioselectivity and stereoselectivity of the reaction. |

| Asymmetric Aldol (B89426) Reaction | Rhodium (Rh) or Iridium (Ir) | Provide a chiral environment for enantioselective carbon-carbon bond formation. |

| Transfer Hydrogenation | Ruthenium (Ru) | Modulate the electronic properties of the metal center for efficient hydride transfer. |

Utilization in Supramolecular Chemistry and Materials Science Research

The ability of the thioamide group to participate in hydrogen bonding makes this compound a valuable building block in supramolecular chemistry and materials science.

Supramolecular Assemblies:

Thiourea (B124793) and thioamide derivatives are well-known for their capacity to form robust hydrogen-bonded networks. The N-H proton of the pyrrolidine ring and the sulfur atom of the C=S group can act as hydrogen bond donor and acceptor, respectively. These interactions can lead to the formation of various supramolecular structures, such as dimers, chains, and more complex three-dimensional networks. The 4-chlorophenyl group can further influence the packing of these assemblies through π-π stacking and halogen bonding interactions.

Materials Science Applications:

The self-assembly properties of this compound can be harnessed to create novel materials with specific functions. Potential applications in materials science include:

Crystal engineering: By understanding and controlling the intermolecular interactions, it may be possible to design crystalline materials with desired properties, such as specific optical or electronic characteristics.

Gelators: Certain thiourea derivatives have been shown to act as low-molecular-weight gelators, capable of forming gels in organic solvents. This property could be explored for applications in drug delivery and soft materials.

Sensors: The interaction of the thioamide group with specific analytes could lead to changes in the supramolecular assembly, which could be detected by spectroscopic or electrochemical methods, forming the basis for chemical sensors.

Role as Building Blocks in Complex Molecule Synthesis

The pyrrolidine-2-thione (B1333366) scaffold is a versatile intermediate in organic synthesis, serving as a precursor for a variety of more complex molecules. The presence of multiple reactive sites in this compound allows for diverse chemical transformations.

Synthetic Utility:

The thioamide group can be converted into other functional groups, and the pyrrolidine ring can be further functionalized. Some potential synthetic applications include:

Synthesis of other heterocycles: The thioamide can be a precursor for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry.

Modification of the pyrrolidine ring: The carbon atoms of the pyrrolidine ring can be functionalized through various reactions, such as alkylation or aldol condensation, to introduce additional complexity.

Peptidomimetics: The pyrrolidine scaffold is a common feature in peptidomimetics. The thioamide linkage can serve as a bioisostere for the amide bond, potentially leading to compounds with improved pharmacological properties.

Development of Analytical Detection Methodologies for Research Purposes

The development of reliable analytical methods for the detection and quantification of this compound is crucial for its study and application in research.

Analytical Techniques:

Several analytical techniques could be employed for the analysis of this compound:

Chromatographic methods: High-performance liquid chromatography (HPLC) with UV detection would be a primary method for its separation and quantification. The chlorophenyl group provides a strong chromophore for UV detection. Gas chromatography-mass spectrometry (GC-MS) could also be used after suitable derivatization.

Spectroscopic methods: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for structural elucidation and purity assessment. Infrared (IR) spectroscopy would show characteristic absorptions for the C=S bond.

Electrochemical methods: The thioamide group might be electrochemically active, allowing for the development of voltammetric or amperometric methods for its detection.

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Purpose | Key Feature for Detection |

| HPLC-UV | Quantification and purity analysis | UV absorbance of the chlorophenyl group |

| GC-MS | Identification and structural confirmation | Mass fragmentation pattern |

| ¹H and ¹³C NMR | Structural elucidation and purity | Chemical shifts and coupling constants |

| FT-IR | Functional group identification | C=S stretching vibration |

| Cyclic Voltammetry | Electrochemical characterization | Redox potential of the thioamide group |

Integration into Microfluidic Systems for High-Throughput Screening

Microfluidic systems offer a powerful platform for the high-throughput screening of chemical reactions and biological assays. The integration of this compound and its derivatives into such systems could accelerate the discovery of new catalysts and bioactive molecules.

High-Throughput Screening:

Droplet-based microfluidics can be used to perform thousands of reactions in parallel in nanoliter-sized droplets. This technology could be applied to:

Catalyst screening: A library of metal complexes of this compound and its analogs could be rapidly screened for their catalytic activity in various reactions.

Drug discovery: Derivatives of this compound could be synthesized and screened for their biological activity in high-throughput assays.

Reaction optimization: Microfluidic reactors can be used to rapidly optimize reaction conditions, such as temperature, time, and catalyst loading, for the synthesis of compounds derived from this compound.

The ability to perform reactions and assays on a microscale reduces the consumption of reagents and allows for rapid data acquisition, making microfluidics a valuable tool in the exploration of the chemical space around this compound.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Photoactivatable or Stimuli-Responsive Analogues

The development of photoactivatable or stimuli-responsive analogues of 1-(4-Chlorophenyl)pyrrolidine-2-thione offers a pathway to creating highly targeted therapeutic agents. These molecules can be designed to remain inactive until they are exposed to a specific stimulus, such as light of a particular wavelength, at the site of action. This approach can minimize off-target effects and enhance therapeutic efficacy.

Key Research Objectives:

Photocages: Incorporation of photolabile "caging" groups that mask the active pharmacophore of the molecule. Upon irradiation, these groups are cleaved, releasing the active compound.

Photoswitches: Integration of moieties like azobenzenes that undergo reversible conformational changes upon exposure to different wavelengths of light, allowing for the turning "on" and "off" of biological activity.

Stimuli-Responsive Linkers: Designing analogues that are activated by other biological stimuli, such as changes in pH or the presence of specific enzymes that are overexpressed in diseased tissues.

| Strategy | Activating Stimulus | Potential Advantage | Representative Functional Group |

| Photocaging | UV or visible light | Spatiotemporal control of drug release | o-Nitrobenzyl group |

| Photoswitching | Specific wavelengths of light | Reversible activation and deactivation | Azobenzene |

| pH-Responsive Release | Low pH (e.g., in tumors) | Targeted release in acidic microenvironments | Hydrazone linker |

| Enzyme-Cleavage | Specific enzymes (e.g., proteases) | High selectivity for diseased tissue | Peptide linker |

This table is illustrative and suggests potential strategies for developing stimuli-responsive analogues.

Exploration of Prodrug Strategies for Enhanced Biological Efficacy

Prodrug design is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, limited permeability, and metabolic instability. nih.gov Applying this approach to this compound could significantly improve its druggability.

Research in this area would focus on synthesizing derivatives that are inactive but are converted to the active parent compound in the body through enzymatic or chemical reactions. For the pyrrolidine-2-thione (B1333366) scaffold, modifications could be targeted at the thione group or other positions on the pyrrolidine (B122466) ring.

Potential Prodrug Approaches:

S-Acylation/Alkylation: Attaching promoieties to the sulfur atom of the thione group to improve lipophilicity and membrane permeability. These could be designed to be cleaved by esterases or other hydrolases.

N-Substitution Modification: While the N-chlorophenyl group is a defining feature, creating analogues with cleavable N-linked promoieties could be another avenue if the N-substituent is not essential for activity but influences properties.

Biooxidative Prodrugs: Designing analogues that undergo metabolic oxidation to yield the active thione.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Applications of AI/ML:

Virtual Screening: ML models can be trained on datasets of known active and inactive compounds to screen large virtual libraries and identify new pyrrolidine-2-thione derivatives with a high probability of biological activity. nih.gov

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the pyrrolidine-2-thione core with optimized properties for specific biological targets. mdpi.comcrimsonpublishers.com

Property Prediction: AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize the synthesis of compounds with the most promising drug-like profiles. astrazeneca.com

| AI/ML Application | Objective | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure | Identification of key structural features for potency and selectivity |

| Generative Models | Design novel molecules with desired properties | Discovery of novel pyrrolidine-2-thione analogues with enhanced efficacy |

| Predictive ADMET models | Forecast pharmacokinetic and toxicity profiles | Reduction in late-stage failures by prioritizing compounds with better safety profiles |

This table outlines how AI/ML can be integrated into the research and development of this compound analogues.

Addressing Research Gaps and Challenges in Pyrrolidine-2-thione Chemistry

While the pyrrolidine scaffold is common, the chemistry of pyrrolidine-2-thiones presents specific challenges and knowledge gaps that need to be addressed to facilitate drug development.

Current Challenges:

Stereoselective Synthesis: Developing robust and scalable synthetic methods to control the stereochemistry of substituents on the pyrrolidine ring is crucial, as different stereoisomers can have vastly different biological activities and safety profiles. nih.govresearchgate.net

Metabolic Stability: The thione group can be susceptible to metabolic oxidation (S-oxygenation), which could lead to rapid clearance or the formation of reactive metabolites. Understanding the metabolic fate of this compound is essential.

Target Identification: For many pyrrolidine derivatives, the precise molecular target and mechanism of action are not fully understood. frontiersin.org Elucidating the biological targets of this compound is a critical step.

Future research should focus on developing novel synthetic methodologies, conducting thorough metabolic studies, and employing chemoproteomics and other target identification techniques to address these challenges.

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for interdisciplinary research at the interface of chemical biology and medicinal chemistry.

Opportunities for Collaboration:

Chemical Probes: Development of tagged or labeled versions of this compound to be used as chemical probes for identifying and validating novel biological targets.

Fragment-Based Drug Discovery (FBDD): Using the pyrrolidine-2-thione core or the chlorophenyl-pyrrolidine fragment as a starting point for building more complex and potent inhibitors against various disease targets.

Systems Biology: Integrating data on the biological activity of a library of analogues with systems-level "-omics" data (genomics, proteomics, metabolomics) to understand the compound's effects on cellular networks and pathways.

The exploration of these emerging research directions will be crucial in defining the therapeutic potential of this compound and its derivatives, potentially leading to the development of new medicines for a range of diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-Chlorophenyl)pyrrolidine-2-thione?

Answer:

The synthesis typically involves cyclization or functional group interconversion. A plausible route is the reaction of 4-chlorophenylamine with γ-thiobutyrolactam under acidic conditions, followed by purification via column chromatography (hexane/ethyl acetate gradient). Key parameters include temperature control (80–100°C) and the use of catalysts like p-toluenesulfonic acid. Yield optimization may require adjusting stoichiometry or solvent polarity . For analogous pyrrolidine derivatives, sodium acetate in ethanol has been used to facilitate thioamide formation, suggesting adaptability for thione synthesis .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

Standard characterization involves:

- NMR Spectroscopy : and NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, pyrrolidine ring protons at δ 3.0–4.0 ppm) and carbon signals for the thione group (~200–220 ppm).

- IR Spectroscopy : A strong absorption band near 1200–1250 cm for C=S stretching.

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ~197.7 g/mol).

Advanced confirmation may involve single-crystal X-ray diffraction using SHELX software for precise bond-length and angle determination .

Advanced: What strategies resolve contradictions in reported biological activity data for chlorophenyl-pyrrolidine derivatives?

Answer:

Discrepancies in antimicrobial or enzyme inhibition data (e.g., IC variability) can arise from:

- Experimental Design : Differences in assay conditions (pH, solvent, cell lines). Standardization using controls like ciprofloxacin (for bacteria) or fluconazole (for fungi) is critical.

- Sample Purity : HPLC or GC-MS validation ensures >95% purity, as impurities can skew results .

- Structural Analogues : Compare activity with closely related compounds (e.g., 1-(4-Chlorophenyl)imidazolidin-2-one) to identify structure-activity trends .

Advanced: How can computational methods enhance the understanding of this compound’s reactivity?

Answer:

- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur in the thione group). Software like Gaussian09 with B3LYP/6-31G(d) basis sets is typical.

- Molecular Docking : Screen against target proteins (e.g., fungal CYP51) to hypothesize binding modes. AutoDock Vina or Schrödinger Suite can model interactions .

- Mechanistic Studies : Simulate reaction pathways (e.g., tautomerization between thione and thiol forms) to explain stability or reactivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste for incineration.

- Emergency Response : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Refer to SDS templates for chlorophenyl analogs .

Advanced: How is crystallographic data analyzed to resolve molecular conformation ambiguities in this compound?

Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL-2018 refines parameters (R-factor < 0.05). Anisotropic displacement parameters clarify thermal motion in the thione group.

- Validation : Check for missed symmetry using PLATON’s ADDSYM function. CIF files should be deposited in the Cambridge Structural Database .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Exothermic Reactions : Use jacketed reactors with temperature control to prevent runaway reactions.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for large batches.

- Byproduct Formation : Monitor intermediates via TLC or inline IR to minimize side products .

Advanced: How do substituents on the pyrrolidine ring influence the compound’s electronic properties?

Answer:

- Electron-Withdrawing Groups (e.g., -Cl, -NO): Increase electrophilicity at the thione sulfur, enhancing reactivity with nucleophiles.

- Steric Effects : Bulky groups at the 3-position may hinder π-stacking in crystallography, affecting packing motifs.

- Spectroscopic Signatures : Substituents alter NMR chemical shifts (e.g., electron-donating groups deshield pyrrolidine protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.